Tautomeric Control & Solid-State Conformation vs. N-Phenyl Analogs
The solid-state structure of the 4-amino-3-methyl-4,5-dihydro-1H-pyrazol-5-one scaffold reveals a distinct envelope conformation for the pyrazolone ring, with an asymmetry parameter ∆CS(N1) of 0.65. The plane of the exocyclic moiety is twisted by 22.37° relative to the pyrazolone ring and 72.23° relative to the carbonyl group [1]. This conformation, stabilized by N-H···O and C-H···O intermolecular interactions, is fundamentally different from the planar, π-stacking-dominated packing of N-phenyl pyrazolones like edaravone, which rely on aromatic interactions for crystal stabilization [2]. This difference governs solubility and co-crystal formation potential.
| Evidence Dimension | Ring conformation asymmetry and intermolecular packing motif |
|---|---|
| Target Compound Data | Envelope conformation; ∆CS(N1) = 0.65; dihedral angles 22.37° and 72.23°; stabilized by C-H···O and C-H···π interactions [1]. |
| Comparator Or Baseline | N-Phenyl pyrazolones (e.g., Edaravone analogs) typically exhibit planar or near-planar ring conformations and π-π stacking interactions in crystals [2]. |
| Quantified Difference | Qualitative difference: Non-planar, envelope conformation with dominant hydrogen-bonding vs. planar aromatic stacking. |
| Conditions | Single-crystal X-ray diffraction; final R-value 0.0441 for 2755 observed reflections [1]. |
Why This Matters
The unique solid-state conformation and hydrogen-bonding network dictate dissolution rate, stability, and suitability for co-crystal engineering, directly impacting formulation and material science applications.
- [1] Bakhtiniada, R. (n.d.). Crystal structure of 4-Amino-3-methyl-4,5-dihydro-1H-pyrazol-5-one derivative. Crystallography Reports. XML version. View Source
- [2] The Free Library. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Journal of Chemistry. View Source
